Lipophilicity Advantage Over the Des-Methyl Analog: XLogP3 Differential of +0.5 Units
N-(3-Methyloxan-4-yl)prop-2-enamide exhibits a computed XLogP3 of 1.0, representing a 0.5 log-unit increase in lipophilicity compared to its des-methyl analog N-(oxan-4-yl)prop-2-enamide (CAS 1156157-14-0, XLogP3 = 0.5) [1][2]. Both compounds share identical TPSA (38.3 Ų), hydrogen bond donor/acceptor counts (1/2), and rotatable bond counts (2), meaning the lipophilicity shift is achieved without altering polarity or conformational flexibility [1][2]. This property profile is relevant for applications where enhanced membrane permeability or altered distribution coefficients are required without sacrificing hydrogen-bonding capacity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | N-(oxan-4-yl)prop-2-enamide (CAS 1156157-14-0): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.5 (2× increase on log scale) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); both compounds share identical HBD (1), HBA (2), TPSA (38.3 Ų), and rotatable bond count (2) |
Why This Matters
A 0.5 log-unit lipophilicity increase can meaningfully shift predicted membrane permeability, tissue distribution, and non-specific protein binding in medicinal chemistry programs, providing a tunable parameter without altering hydrogen-bonding pharmacophore features.
- [1] PubChem Compound Summary: N-(3-Methyloxan-4-yl)prop-2-enamide, CID 122415348. XLogP3 = 1.0, TPSA = 38.3 Ų, HBD = 1, HBA = 2, Rotatable Bonds = 2. Retrieved May 2026. View Source
- [2] PubChem Compound Summary: N-(oxan-4-yl)prop-2-enamide, CID 43616759. XLogP3 = 0.5, TPSA = 38.3 Ų, HBD = 1, HBA = 2, Rotatable Bonds = 2. Retrieved May 2026. View Source
